Flazasulfuron

Description

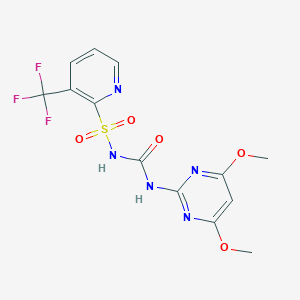

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(trifluoromethyl)pyridin-2-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N5O5S/c1-25-8-6-9(26-2)19-11(18-8)20-12(22)21-27(23,24)10-7(13(14,15)16)4-3-5-17-10/h3-6H,1-2H3,(H2,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWATZEJQIXKWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034610 | |

| Record name | Flazasulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In octanol 0.2, methanol 4.2, acetone 22.7, dichloromethane 22.1, ethyl acetate 6.9, toluene 0.56, acetonitrile 8.7 (all in g/L, 25 °C); in hexane 0.5 mg/L at 25 °C, Solubility at 20 °C (w/w%): Acetone 1.2%; toluene 0.06%; at 25 °C (w/v%): acetic acid 0.67%, In water, 4.1 ppm (pH 1), In water, 0.027 (pH 5), 2.1 (pH 7) (g/L, 25 °C) | |

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.606 at 20 °C | |

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.1X10-8 mm Hg | |

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline solid | |

CAS No. |

104040-78-0 | |

| Record name | Flazasulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104040-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flazasulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104040780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flazasulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAZASULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SB13WWV30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

164-166 °C, MP: 180 °C (99.7% purity) | |

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Biochemical Aspects of Flazasulfuron

Mechanism of Action at the Cellular and Subcellular Levels

Flazasulfuron's primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids. wikipedia.orgfishersci.ptsmolecule.comalbaugh.comsigmaaldrich.com This inhibition sets off a cascade of events that ultimately proves lethal to the plant.

Inhibition of Acetolactate Synthase (ALS) Enzyme

This compound acts as a potent and specific inhibitor of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). wikipedia.orgsmolecule.comalbaugh.comepa.govregulations.gov ALS is a pivotal enzyme in the biosynthetic pathway of essential amino acids. smolecule.comalbaugh.com As a member of the sulfonylurea family of herbicides, this compound's chemical structure allows it to bind to the ALS enzyme, effectively blocking its normal function. sigmaaldrich.comregulations.govfao.org The inhibition of ALS is the primary biochemical lesion caused by this compound in susceptible plant species. wikipedia.orgsmolecule.comepa.gov

Disruption of Branched-Chain Amino Acid Biosynthesis

The acetolactate synthase (ALS) enzyme catalyzes the initial step in the synthesis of the branched-chain amino acids: valine, leucine, and isoleucine. albaugh.comregulations.govresearchgate.net These amino acids are fundamental building blocks for protein synthesis and are essential for normal cell growth and development. smolecule.com By inhibiting ALS, this compound effectively halts the production of these vital amino acids. albaugh.comresearchgate.net This disruption in amino acid homeostasis is a direct consequence of the herbicide's interaction with the ALS enzyme. smolecule.com

Phenotypic Manifestations in Susceptible Plant Species

The biochemical and cellular disruptions caused by this compound manifest as a series of visible symptoms in susceptible plants. Following application, the initial symptom is the cessation of growth. wikipedia.org Within a few days, treated weeds begin to show discoloration, typically chlorosis (yellowing) of the newly developing leaves. researchgate.net This is followed by necrosis (tissue death) and desiccation (drying out) of the plant tissues. wikipedia.orgresearchgate.net Ultimately, the entire plant dies, a process that typically takes 20 to 25 days to complete. wikipedia.org

Molecular Interactions with Target Enzymes and Proteins

The efficacy of this compound as a herbicide is intrinsically linked to its molecular interaction with the acetolactate synthase (ALS) enzyme. Understanding this interaction at a molecular level is crucial for comprehending its mechanism of action and the basis of herbicide resistance.

Binding Site Analysis and Molecular Docking Studies

While specific molecular docking studies exclusively for this compound are not widely available in the reviewed literature, extensive research on sulfonylurea herbicides and ALS-inhibiting herbicides, in general, provides significant insights into the binding mechanism. These herbicides are known to bind to a specific site on the ALS enzyme, which is distinct from the active site where the catalytic reaction occurs. This binding is non-competitive or uncompetitive with respect to the enzyme's natural substrates.

Molecular docking studies on other ALS-inhibiting herbicides, such as mesosulfuron-methyl (B1676312) and penoxsulam, have been instrumental in elucidating the interactions within the herbicide-binding pocket of the ALS enzyme. researchgate.netnih.govfrontiersin.org These studies reveal that the binding is stabilized by a network of hydrogen bonds and hydrophobic interactions between the herbicide molecule and specific amino acid residues of the enzyme. nih.govfrontiersin.org

Furthermore, research into herbicide resistance has identified mutations in the ALS gene that lead to amino acid substitutions at the herbicide-binding site. For instance, mutations at positions such as Pro-197 and Trp-574 have been shown to reduce the binding affinity of sulfonylurea herbicides to the ALS enzyme, thereby conferring resistance. researchgate.netnih.govfrontiersin.orgresearchgate.net Docking analyses in these resistance studies have demonstrated that such mutations can alter the binding energy, often by reducing the number of hydrogen bonds or disrupting critical hydrophobic interactions between the herbicide and the enzyme. researchgate.netnih.gov This provides strong indirect evidence for the key residues involved in the binding of sulfonylurea herbicides like this compound.

The following table summarizes findings from molecular docking studies on related ALS-inhibiting herbicides, which can be extrapolated to infer the binding characteristics of this compound.

| Herbicide | Key Interacting Residues (Wild Type) | Impact of Resistance Mutations | Reference |

| Mesosulfuron-methyl | Interactions with residues in the binding pocket | Pro-197-Thr mutation changes binding energy from -6.67 to -4.57 kcal/mol. | researchgate.net |

| Mesosulfuron-methyl | Stabilized by hydrogen bonds and other interactions | Double mutation (Pro197-Ser + Trp574-Leu) reduces binding energy. | nih.gov |

| Penoxsulam | Binds to the triazole-pyrimidine ring and benzene (B151609) ring | Trp-574-Leu mutation reduces π–π stacking; Pro-197-His/Leu mutations alter hydrogen bonds and hydrophobic interactions. | frontiersin.org |

Structural Biology of this compound-Enzyme Complexes

This compound's primary mode of action is the inhibition of acetolactate synthase (ALS), an enzyme also known as acetohydroxyacid synthase (AHAS). publications.gc.caapvma.gov.au This enzyme is critical in the biosynthesis of branched-chain amino acids—leucine, isoleucine, and valine—which are essential for protein synthesis and cell division in plants. publications.gc.caapvma.gov.au By inhibiting ALS, this compound effectively halts plant growth, leading to the eventual death of susceptible weeds. publications.gc.ca

The interaction between this compound and ALS is a key area of study in structural biology. Techniques such as X-ray crystallography are employed to determine the three-dimensional structure of enzyme-inhibitor complexes. nih.gov This allows for a detailed analysis of the binding site and the molecular interactions that govern the inhibitory effect.

Studies on various sulfonylurea herbicides have revealed that they bind to a site on the ALS enzyme that blocks the channel for substrates to access the active site. nih.gov Although a specific crystal structure of the this compound-ALS complex is not detailed in the provided search results, the mechanism is understood to be similar. The inhibitor fits into a pocket near the active site, preventing the natural substrates from binding and thus halting the catalytic activity of the enzyme. nih.gov

The development of resistance in some weed species is also linked to the structural biology of the ALS enzyme. researchgate.net Mutations in the gene encoding for ALS can lead to amino acid substitutions in the enzyme's structure. researchgate.netgoogle.com These changes can alter the conformation of the herbicide-binding pocket, reducing the binding affinity of this compound and rendering the herbicide less effective. researchgate.net For example, a single amino acid substitution, such as Pro197-Ser or Trp574-Leu, in the ALS protein has been shown to confer resistance to ALS-inhibiting herbicides. researchgate.net

Metabolomics and Proteomics in this compound-Treated Organisms

The study of metabolomics in this compound-treated plants reveals how the compound is broken down and detoxified. The crop selectivity of this compound is largely dependent on the ability of a given plant species to rapidly metabolize the active herbicide into inactive compounds. apvma.gov.au

In plants, the metabolism of this compound proceeds through several key pathways. One significant pathway involves an intramolecular rearrangement at the sulfonylurea bridge, which results in the formation of the metabolite DTPU (1-(4,6-dimethoxypyrimidin-2-yl)-1-(3-trifluoromethyl-2-pyridyl) urea). apvma.gov.au This metabolite can then undergo further hydrolysis and demethylation to yield DTPP (4,6-dimethoxy-2-(3-trifluoromethyl-2-pyridylamino) pyrimidine) and HTPP (4-hydroxy-6-methoxy-2(3-trifluoromethyl-2-pyridylamino) pyrimidine). apvma.gov.au

A second major metabolic route is the cleavage of the sulfonylurea bridge. This action produces two primary metabolites: TPSA (3-trifluoromethyl-pyridine-2-sulfonamide) and ADMP (2-amino-4,6-dimethoxypyrimidine). apvma.gov.au

Metabolic studies in specific crops have identified the prevalence of certain metabolites. For instance, in sugarcane, TPSA was identified as the major metabolite found in the stalks. apvma.gov.au In grapes, a distinct metabolic pathway has also been proposed. apvma.gov.au Furthermore, research on Vitis vinifera (grapevine) has shown that exposure to this compound can lead to significant physiological changes, including a marked decrease in leaf starch and soluble carbohydrate levels, indicating a broader impact on the plant's primary metabolism.

Proteomics, the large-scale study of proteins, provides insights into the cellular responses of organisms to external stressors like herbicides. When a plant is treated with this compound, the most direct proteomic change is the inhibition of its target enzyme, acetolactate synthase (ALS). publications.gc.caapvma.gov.au This inhibition disrupts the synthesis of essential amino acids, which in turn halts the production of a vast number of proteins necessary for growth and development. publications.gc.ca

Beyond the primary target, this compound exposure can induce a cascade of changes in the plant's proteome as the organism attempts to cope with the induced stress. These changes are often studied using techniques like gel-free/label-free proteomics to compare protein abundance between treated and untreated plants. mdpi.complos.org

Studies on herbicide-resistant weeds have provided specific examples of proteomic changes related to this compound. In biotypes of Epilobium ciliatum resistant to this compound, the key proteomic difference identified was a reduced sensitivity of the ALS enzyme to the herbicide, confirming a target-site resistance mechanism. In some tolerant plant species, such as Filago pyramidata, enhanced metabolism of the herbicide is a key defense mechanism. This involves the upregulation of detoxification enzymes. Research has indicated the involvement of glutathione-S-transferases (GSTs) in the metabolism of this compound in this species, which represents a significant proteomic response to the herbicide exposure. researchgate.net

General proteomic analyses of plants under herbicide stress often reveal changes in proteins related to:

Stress and Defense: Increased abundance of proteins involved in antioxidant systems and general stress responses. frontiersin.orgmdpi.com

Energy Metabolism: Alterations in proteins related to glycolysis and photosynthesis as the plant's energy balance is disrupted. plos.orgfrontiersin.org

Protein Metabolism: Changes in protein turnover and the abundance of chaperones, which assist in protein folding and degradation of damaged proteins. mdpi.com

These proteomic shifts reflect the plant's comprehensive effort to detoxify the herbicide and manage the resulting metabolic disruptions.

Environmental Fate and Transport of Flazasulfuron

Degradation Pathways and Kinetics in Environmental Compartments

The breakdown of flazasulfuron in the environment proceeds through several key pathways, with chemical and microbial processes being the most significant.

Chemical hydrolysis is a primary route of transformation for this compound in soil and water systems. nih.govagropages.com The rate and mechanism of this breakdown are significantly dependent on the pH of the surrounding medium. nih.gov Hydrolysis of this compound follows first-order kinetics and is influenced by both pH and temperature. acs.orgresearchgate.netawsjournal.org

The process is notably faster in acidic conditions compared to neutral or alkaline environments. nih.govpublications.gc.ca For instance, the half-life of this compound in water at 22°C is reported to be 17.4 hours at pH 4, 16.6 days at pH 7, and 13.1 days at pH 9. nih.gov Another study found the half-life in an aqueous solution varied from a mere 0.76 hours at 35°C and pH 3 to 167.4 hours at 25°C and pH 5. awsjournal.org This indicates that this compound's persistence through hydrolysis increases as the pH moves from acidic to neutral. nih.gov

The degradation process involves two main reactions: the cleavage of the sulfonylurea bridge and a rearrangement of the bridge. acs.orgnih.gov At a pH range of 5 to 11, the primary degradation pathway is a rearrangement to a urea (B33335) derivative after the elimination of sulfur dioxide (SO₂), with a smaller fraction breaking down into aminopyrimidine and pyridinesulfonamide. acs.orgnih.gov The major hydrolytic product at pH 4 and pH 7 is N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea (DTPU), while at pH 9, a different product, DTPP, is dominant. apvma.gov.au

Table 1: Hydrolytic Half-life of this compound at Various pH Levels

| pH | Temperature (°C) | Half-life | Reference |

|---|---|---|---|

| 3 | 35 | 0.76 hours | awsjournal.org |

| 4 | 22 | 17.4 hours | nih.gov |

| 4 | - | 0.48 days | apvma.gov.au |

| 5 | 25 | 167.4 hours | awsjournal.org |

| 7 | 22 | 16.6 days | nih.gov |

| 7 | - | 11 days | apvma.gov.au |

| 9 | 22 | 13.1 days | nih.gov |

| 9 | - | 8.8 days | apvma.gov.au |

Photodegradation, or the breakdown of a chemical by light, does not appear to be a major degradation pathway for this compound on its own. nih.govagropages.com this compound does not absorb light at wavelengths greater than 290 nm, which means it is not expected to be susceptible to direct photolysis by sunlight. nih.gov

However, in aquatic environments, an interesting phenomenon occurs. Initially, this compound is stable to photolysis, with hydrolysis being the primary reaction mechanism for the first seven days. fao.orgfao.org After this period, a photoproduct or a component in the polar fraction appears to act as a photosensitizer, which then accelerates the photodegradation process. fao.orgfao.org During the initial seven days, the photolytic half-life is about 16 days, which is comparable to its hydrolysis half-life. fao.orgfao.org From day 7 to day 30, the half-life shortens to approximately 7.5 days. fao.orgfao.org In one study, the predicted environmental aquatic phototransformation half-life was 18 days. epa.gov On soil surfaces, the environmental phototransformation half-life has been reported as 28 days based on a 12-hour light and 12-hour dark cycle. regulations.gov

This compound is generally considered to be non-persistent to moderately persistent in soil environments. epa.gov Its half-life in soil typically ranges from 13 to 16 days. agropages.comsmolecule.com Field studies on bare agricultural soil and turf have shown a geomean half-life of 23 days. apvma.gov.au Laboratory studies have reported aerobic soil metabolism half-lives ranging from 30 to 106 days in sandy loam and loam soils. epa.gov In contrast, another study reported a much longer half-life of 866 days for total residues under aerobic soil conditions. epa.gov

The persistence of this compound in soil is influenced by soil pH, with increased persistence observed at higher pH levels. bioone.org In field dissipation studies, this compound degraded with a half-life of 8 days on bare ground. epa.gov

In aquatic environments, this compound is considered to be slightly persistent under aerobic conditions. publications.gc.ca The half-life in an aerobic water/sediment system under laboratory conditions has been reported as 24 days. publications.gc.ca In other aerobic aquatic metabolism studies, the system half-lives were 24 and 30 days. epa.gov In an anaerobic aquatic metabolism study, this compound degraded more rapidly with a half-life of 5 days for the whole system. epa.gov The degradation in aerobic aquatic systems is faster than in sterile buffers. researchgate.net

Half-life and Persistence in Soil Systems.

Volatilization and Atmospheric Transport Studies

The movement of this compound into the atmosphere is another potential transport pathway.

Vapor Pressure and Henry's Law Constant: this compound has a very low vapor pressure, reported as <0.013 mPa (25°C) and an estimated value of 1.8X10-10 mm Hg at 25°C. nih.govagropages.com Its Henry's Law constant is also low, estimated at 6.1X10-12 atm-m3/mole. nih.gov These properties indicate that volatilization from moist soil or water surfaces is not expected to be a significant fate process. nih.govpublications.gc.caepa.gov

Atmospheric Fate: If released to the air, this compound is expected to exist solely in the particulate phase. nih.gov This particulate-phase this compound can be removed from the atmosphere through wet or dry deposition. nih.gov A potential, though less significant, transport route is the wind erosion of soil particles containing this compound. nih.govepa.gov Long-range atmospheric transport is considered unlikely. publications.gc.ca A screening analysis by the EPA concluded that a volatilization flux study for this compound was not needed. regulations.gov

Bioavailability and Uptake by Organisms in Environmental Matrices

The bioavailability of this compound determines its potential for uptake by and effects on non-target organisms.

Uptake by Plants: this compound is readily absorbed by both the roots and foliage of plants. agropages.comiskbc.comiskweb.co.jp It is then translocated through the xylem and phloem to the meristematic tissues, where it inhibits the enzyme acetolactate synthase (ALS). iskbc.comiskweb.co.jpgoogle.com

Bioaccumulation Potential: this compound has a low potential to bioaccumulate in organisms. nih.govagropages.com An estimated bioconcentration factor (BCF) of 2 in fish suggests that the potential for bioconcentration in aquatic organisms is low. nih.gov The low octanol/water partition coefficient (log Kow) also indicates that this compound does not have a tendency for bioaccumulation. fao.orglabelsds.combartlett.cafao.org

Effects on Soil Microorganisms: Studies have shown that this compound does not have a negative effect on soil microorganisms, including their respiration and nitrification processes. agropages.com

Ecotoxicological Impact and Risk Assessment

Effects on Non-Target Organisms in Terrestrial Ecosystems

Flazasulfuron can affect a range of non-target terrestrial organisms, with its primary mode of action, the inhibition of acetolactate synthase (ALS), being a key factor in its toxicity to plants. apvma.gov.aupublications.gc.ca The risk to other organisms, such as soil fauna and microorganisms, is also a critical consideration in its environmental risk assessment.

Soil microorganisms are vital for maintaining soil health and function through processes like nutrient cycling and organic matter decomposition. The introduction of herbicides like this compound can potentially disrupt these microbial communities. researchgate.netnih.gov

Studies on the effects of this compound on soil bacterial communities have shown varied results. In a vineyard setting, while total bacterial counts under herbicide treatments were, on average, 260% higher than under mechanical weeding, this difference was not statistically significant due to high variability. researchgate.netnih.gov This suggests that while this compound may influence bacterial populations, the effects can be complex and dependent on other environmental factors. Research has indicated that a single application of this compound, along with other herbicides, primarily affected the soil bacterial community rather than the fungal community, with shifts in community composition being strongly dependent on soil moisture. researchgate.net Another study found that while mixed herbicides could promote the abundance of certain bacteria like Streptomyces, single applications of other herbicides had inhibitory effects. researchgate.net

Soil macrofauna, such as earthworms and springtails (Collembola), play a crucial role in soil structure and fertility. This compound has demonstrated low toxicity to earthworms (Eisenia fetida) in acute tests. apvma.gov.au Long-term exposure studies also showed no adverse effects on earthworms at the highest concentrations tested. apvma.gov.au However, another study found that this compound at concentrations of 82-413 µg/kg reduced the reproduction of both earthworms (Eisenia fetida) and collembola (Folsomia candida). researchgate.netnih.gov This study highlighted that this compound was significantly more toxic to these organisms than glyphosate (B1671968). researchgate.netnih.gov For springtails, reduced reproduction was observed in a dose-dependent manner at high concentrations of this compound. apvma.gov.au

Here is an interactive data table summarizing the toxicity of this compound to soil macrofauna:

Toxicity of this compound to Soil Macrofauna

| Organism | Species | Endpoint | Value | Source |

|---|---|---|---|---|

| Earthworm | Eisenia fetida | Acute LC50 | >16 mg a.c./kg dry soil | apvma.gov.au |

| Earthworm | Eisenia fetida | Chronic NOEC (reproduction) | 8.0 mg a.c./kg dry soil | apvma.gov.au |

| Earthworm | Eisenia fetida | Reproduction | Reduced at 82-413 µg/kg | researchgate.netnih.gov |

| Springtail | Folsomia candida | Chronic EC10 (reproduction) | 177 mg a.c./kg dry soil | apvma.gov.au |

| Springtail | Folsomia candida | Reproduction | Reduced at 82-413 µg/kg | researchgate.netnih.gov |

| Soil Mite | Hypoaspis aculeifer | Chronic NOEC | 1000 mg a.c./kg dry soil | apvma.gov.au |

This compound is known to be toxic to non-target terrestrial plants, which is an expected consequence of its herbicidal mode of action. apvma.gov.auepa.govepa.gov Foliar exposure is considered the route of greatest concern. apvma.gov.au Studies have shown that a water-dispersible granule formulation of this compound was toxic to ten species of non-target terrestrial plants. apvma.gov.au

In seedling emergence tests (pre-emergent exposure), the sensitivity of different plant species to this compound varied significantly. For example, cabbage (Brassica oleracea) was identified as the most sensitive species, while cucumber (Cucumis sativus) was the least sensitive. apvma.gov.au In post-emergent exposure tests on vegetative plants, a different range of sensitivities was observed among various species. apvma.gov.au

Here is an interactive data table summarizing the effects of this compound on non-target terrestrial plants:

Effects of this compound on Non-Target Terrestrial Plants (Seedling Emergence)

| Species | Common Name | Endpoint | Value (g a.c./ha) | Source |

|---|---|---|---|---|

| Brassica oleracea | Cabbage | ER50 | 1.9 | apvma.gov.au |

| Cucumis sativus | Cucumber | ER50 | 632 | apvma.gov.au |

Studies on grapevines (Vitis vinifera L.) have shown that this compound can be phytotoxic, causing yellow leaves, altered growth, and a significant decline in photosynthetic activity, pigment concentrations, and carbohydrate levels. nih.govresearchgate.net However, these studies also observed that grapevines have the potential to recover from this stress in the following season. nih.govresearchgate.net The risk to non-target plants from spray drift is a significant concern, and risk mitigation measures are often required. publications.gc.caepa.gov

Fungal Community Responses.

Avian Toxicity

This compound is considered to be practically non-toxic to birds on an acute oral basis. epa.govbelchimcanada.com Studies on several bird species have been conducted to determine its potential for harm.

For the Bobwhite quail (Colinus virginianus), the acute oral lethal dose (LD50) was found to be greater than 2000 mg/kg of body weight. belchimcanada.comgreenbook.net Similarly, the sub-acute dietary lethal concentration (LC50) for the Bobwhite quail was determined to be greater than 5620 mg/kg in the diet. belchimcanada.comnih.gov

Studies on the Mallard duck (Anas platyrhynchos) also indicate low toxicity. The acute oral LD50 for the Mallard duck is reported to be greater than 2250 mg/kg of body weight. belchimcanada.comgreenbook.netpublications.gc.ca The sub-acute dietary LC50 for this species was also found to be greater than 5620 ppm in the diet. belchimcanada.comsummitagro-usa.com

Avian Toxicity Data for this compound

| Species | Test Type | Endpoint | Value | Toxicity Classification | Reference |

|---|---|---|---|---|---|

| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | >2000 mg/kg bw | Practically Non-toxic | belchimcanada.comiskbc.com |

| Bobwhite Quail (Colinus virginianus) | Sub-acute Dietary | LC50 | >5620 mg/kg diet | Practically Non-toxic | belchimcanada.comnih.gov |

| Mallard Duck (Anas platyrhynchos) | Acute Oral | LD50 | >2250 mg/kg bw | Practically Non-toxic | belchimcanada.compublications.gc.ca |

Effects on Non-Target Organisms in Aquatic Ecosystems

While this compound shows low toxicity to many animal species, it can be highly toxic to aquatic plants. belchimcanada.comherts.ac.uk

This compound is highly toxic to aquatic plants, including algae. belchimcanada.comapvma.gov.au For the green alga Raphidocelis subcapitata (formerly Selenastrum capricornutum and Pseudokirchneriella subcapitata), the 72-hour EC50 (the concentration causing a 50% effect on growth) is reported to be as low as 5.1 ppb (parts per billion). belchimcanada.comsummitagro-usa.com Another study reported an EC50 of 0.025 mg/L for Selenastrum capricornutum. rigbytaylor.com Research on the unicellular green alga Scenedesmus obliquus showed that this compound could reduce chlorophyll (B73375) content at concentrations of 10 µg/L. nih.gov

The aquatic macrophyte, duckweed (Lemna gibba), is also highly sensitive to this compound, with a reported 7-day EC50 of 0.00070 mg/L. apvma.gov.au Due to this high toxicity, specific instructions are often required to minimize runoff from treated areas into aquatic habitats. publications.gc.ca

In contrast to its effects on aquatic plants, this compound is considered practically non-toxic to aquatic invertebrates. epa.govbelchimcanada.com For the water flea, Daphnia magna, the 48-hour EC50 is greater than 106 ppm (parts per million), indicating low acute toxicity. belchimcanada.comgreenbook.netiskbc.com Long-term studies have shown that reduced survival of aquatic invertebrates was observed at concentrations as low as 13 mg/L, with a No-Observed-Effect-Concentration (NOEC) of 6.2 mg/L. apvma.gov.au

This compound is also categorized as practically non-toxic to fish on an acute basis. epa.govbelchimcanada.com For the Rainbow Trout (Oncorhynchus mykiss), the 96-hour LC50 (lethal concentration for 50% of the test population) is reported to be between 22 mg/L and 120 ppm. belchimcanada.comiskbc.comapvma.gov.au Studies on Bluegill sunfish also indicate low toxicity. publications.gc.cafao.org In long-term exposure studies with Rainbow Trout, reduced survival was observed at concentrations as low as 17 mg/L, with a NOEC of 4.8 mg/L. apvma.gov.au The U.S. EPA has noted that the formulated product is toxic to fish. epa.gov

Aquatic Ecotoxicity of this compound

| Organism | Species | Test Duration | Endpoint | Value | Toxicity Classification | Reference |

|---|---|---|---|---|---|---|

| Green Algae | Raphidocelis subcapitata | 72 hours | ErC50 | >0.0085 mg/L | Highly Toxic | apvma.gov.au |

| Green Algae | Selenastrum capricornutum | 72 hours | EC50 | 0.025 mg/L | Highly Toxic | rigbytaylor.com |

| Aquatic Plant | Lemna gibba | 7 days | ErC50 | 0.00070 mg/L | Highly Toxic | apvma.gov.au |

| Aquatic Invertebrate | Daphnia magna | 48 hours | EC50 | >106 ppm | Practically Non-toxic | belchimcanada.comiskbc.com |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 22 mg/L | Moderately Toxic | iskbc.comapvma.gov.au |

Toxicity to Aquatic Invertebrates (e.g., Daphnia).

Bioconcentration and Bioaccumulation Potential

This compound has a low potential for bioconcentration in aquatic organisms. nih.gov This is supported by its low octanol/water partition coefficient (log Kow), which is an indicator of a substance's tendency to accumulate in the fatty tissues of organisms. fao.orgfao.org The potential for this compound to bioaccumulate is considered to be extremely low. greenbook.netlabelsds.com

Ecosystem-Level Impacts and Ecological Risk Assessment

The primary ecological risk associated with this compound is its potential for direct adverse effects on non-target terrestrial and aquatic plants. epa.gov Because it is very toxic to aquatic life, with long-lasting effects, care must be taken to avoid its release into the environment. rigbytaylor.comgreenbook.nethorticentre.co.nz Runoff from treated areas can pose a risk to sensitive plants irrigated with that water. summitagro-usa.comgreenbook.net

While direct toxicity to birds, fish, and aquatic invertebrates is low, indirect effects on these organisms may occur as a consequence of direct impacts on the plants that serve as their food and habitat. epa.govresearchgate.net Risk assessments conclude that while this compound does not present a significant risk to birds, small wild mammals, bees, fish, and many invertebrates, its impact on non-target plants from spray drift and runoff is a key concern. publications.gc.ca Mitigation measures, such as spray buffer zones, are often required to reduce these risks. publications.gc.ca Studies have also investigated the combined effects of this compound with other herbicides, like glyphosate, on soil organisms and have found that co-exposure can enhance toxic effects on plants and earthworms. researchgate.net

Risk Assessment Frameworks and Methodologies

The ecotoxicological risk assessment of herbicides like this compound is a structured, science-based process designed to evaluate the potential for adverse effects on non-target organisms and the environment. oregonstate.eduepa.gov This process is generally consistent with international approaches and involves several key components: problem formulation, exposure assessment, hazard (or effects) assessment, and risk characterization. oregonstate.edufao.org

A fundamental principle in pesticide risk assessment is the tiered approach . nih.govfao.orgacs.org This stepwise process begins with a highly conservative, worst-case evaluation (Tier 1) and progresses to more realistic and complex assessments (higher tiers) only if an initial potential risk is identified. fao.orgoup.comhh-ra.org

Tier 1 Assessment: This initial screening level uses conservative assumptions to avoid underestimating risk. montana.edu It involves comparing estimated environmental concentrations (EECs) with ecotoxicity endpoints from standard laboratory studies. nih.govacs.org If the calculated risk is low in this tier, the assessment may conclude. If a risk is identified, the evaluation proceeds to a higher tier. fao.org

Higher Tier Assessment: These tiers incorporate more realistic data, such as refined exposure modeling and results from more complex studies like mesocosms, which simulate parts of a natural environment. fao.orgppgfsufpel.com.br This allows for a more accurate characterization of risk under specific environmental conditions. oup.com

The core of this framework is often the Risk Quotient (RQ) method . epa.govnih.gov The RQ is a ratio calculated by dividing the predicted exposure concentration by an ecotoxicity endpoint value (e.g., LC50, EC50, or NOEC). epa.govepa.gov

RQ = Predicted Environmental Concentration (PEC) / Ecotoxicity Value

This resulting quotient is then compared to established Levels of Concern (LOCs). An RQ exceeding the LOC indicates a potential risk, suggesting the need for further investigation at a higher tier or the implementation of risk mitigation measures. epa.govepa.gov

For this compound specifically, regulatory bodies like the European Food Safety Authority (EFSA) have conducted risk assessments based on comprehensive data packages submitted by manufacturers. These evaluations are performed according to detailed regulatory frameworks, such as the Commission Implementing Regulation (EU) No 844/2012, which outlines the procedure for the renewal of approval for active substances.

Cumulative Effects of Co-Exposure with Other Herbicides

In agricultural environments, non-target organisms are frequently exposed to a combination of different pesticides rather than a single active substance. scielo.br The combined effect of these mixtures can be additive (the total effect is the sum of the individual effects), synergistic (the total effect is greater than the sum of the individual effects), or antagonistic (the total effect is less than the sum of the individual effects). ncasi.orgeagri.org

Two primary models are used to predict the baseline effect of mixtures, assuming no interaction:

Concentration Addition (CA): This model, also known as dose addition, is typically applied to mixtures of compounds that have a similar mode of action. acs.orgcambridge.orgeuropa.eu It is often considered a reasonable worst-case assumption for risk assessment. wur.nl

Independent Action (IA): This model applies to chemicals with different modes of action and assumes they act independently on the organism. cambridge.orgecologyandsociety.org

A significant deviation from the predictions of these models suggests a synergistic or antagonistic interaction is occurring. wur.nl

Specific research into this compound has demonstrated the importance of considering co-exposure. A 2023 study investigated the combined effects of this compound and glyphosate, two herbicides that are often applied together. researchgate.netnih.gov The study found that the co-exposure of these two herbicides enhanced the toxic effects on non-target organisms, including earthworms (Eisenia fetida) and plants (Medicago sativa). researchgate.netnih.gov This increased toxicity was noted to be dependent on the residual concentrations of glyphosate present in the soil. researchgate.netnih.gov

The principle of synergistic action is also utilized in product development. For instance, a patent was filed for a herbicidal composition containing this compound, oxadiargyl, and flumetsulam, which was claimed to produce a synergistic effect, thereby widening the spectrum of weed control.

The following tables summarize findings from studies on herbicide mixtures, illustrating the types of interactions observed.

| Herbicides in Mixture | Test Organism | Observed Effect | Source |

|---|---|---|---|

| This compound + Glyphosate | Earthworm (Eisenia fetida), Plant (Medicago sativa) | Enhanced Toxicity (Synergism) | researchgate.net, nih.gov |

| Glyphosate + 2,4-D | Amphibian (Rhinella arenarum larvae) | Synergism (at LC50 and LC90 levels) | conicet.gov.ar |

| This compound + Oxadiargyl + Flumetsulam | Weed Species | Synergism (for herbicidal efficacy) | |

| Fenoxaprop-P-ethyl + various ALS inhibitors (e.g., Imazethapyr) | Barnyardgrass (Echinochloa crus-galli) | Antagonism | scielo.br |

| Herbicide Treatment | LC50 (mg ae/L) |

|---|---|

| Glyphosate-based herbicide (GBH) alone | 38.67 |

| 2,4-D-based herbicide (2,4-DBH) alone | 250.31 |

| Mixture of GBH and 2,4-DBH | Lower than predicted by additivity, indicating synergism |

| Data adapted from Peluso et al. (2022). conicet.gov.ar The study found that at the LC50 effect level, the mixture interaction was synergistic for all exposure times. conicet.gov.ar |

These findings underscore the critical need for ecotoxicological risk assessments to consider the cumulative effects of herbicide mixtures, as evaluating single compounds alone may not be representative of the potential impacts under real-world field conditions where multiple chemicals are present. researchgate.netnih.gov

Herbicide Resistance Mechanisms and Management Strategies

Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) occurs when the herbicide can no longer effectively bind to its target protein within the plant. mdpi.com This is typically due to genetic modifications that alter the target site itself or increase the amount of the target protein produced. mdpi.com

The most common form of target-site resistance to ALS inhibitors like flazasulfuron involves specific point mutations in the ALS gene. researchgate.netnih.gov These single nucleotide polymorphisms (SNPs) result in an amino acid substitution in the enzyme's structure. researchgate.net This change alters the herbicide's binding site, reducing its affinity for the enzyme and rendering the herbicide ineffective, while the enzyme remains functional. mdpi.commdpi.com

Numerous substitutions in the ALS enzyme have been identified that confer resistance to various chemical families of ALS inhibitors, including the sulfonylureas to which this compound belongs. wikipedia.orgherts.ac.uk Research has pinpointed eight specific amino acid positions where mutations are known to cause resistance: Ala122, Pro197, Ala205, Asp376, Arg377, Trp574, Ser653, and Gly654. nih.govmdpi.com

Table 1: Documented Amino Acid Substitutions in the ALS Enzyme Conferring Herbicide Resistance

| Original Amino Acid & Position | Substituted Amino Acid(s) | Resistant Weed Species Example(s) | Herbicide Group(s) Affected |

| Proline-197 | Serine, Alanine, Leucine | Conyza canadensis, Amaranthus palmeri researchgate.netscirp.org | Sulfonylureas researchgate.net |

| Tryptophan-574 | Leucine | Amaranthus hybridus, Cyperus iria researchgate.netnih.gov | Broad cross-resistance to multiple ALS inhibitor families frontiersin.org |

| Aspartate-376 | Glutamate | Ixophorus unisetus dntb.gov.ua | Broad cross-resistance to multiple ALS inhibitor families frontiersin.org |

| Serine-653 | Asparagine | Amaranthus hybridus nih.govresearchgate.net | Imidazolinones, Sulfonylamino-carbonyl (thio) benzoates nih.gov |

| Alanine-122 | Threonine | Amaranthus hybridus nih.gov | Imidazolinones frontiersin.org |

| Arginine-377 | Glutamine | Amaranthus palmeri scirp.org | Not specified |

Different mutations can confer varying levels of resistance and patterns of cross-resistance to the five chemical families of ALS-inhibiting herbicides. nih.govmdpi.com For instance, a mutation at the Pro197 position is frequently observed and is known to cause resistance to sulfonylurea herbicides. nih.govresearchgate.net Mutations at positions like Trp574 and Asp376 often result in broad cross-resistance to at least four different families of ALS inhibitors. frontiersin.org Conversely, substitutions at Ala122 or Ser653 may confer resistance to imidazolinones but not necessarily to sulfonylureas. nih.govfrontiersin.org

A less common, but significant, TSR mechanism is the amplification or overexpression of the target gene. nih.govmdpi.com In this scenario, the plant produces a much larger quantity of the target enzyme (in this case, the ALS enzyme) than a susceptible plant. mdpi.com While the enzyme itself remains sensitive to the herbicide, the sheer volume of enzyme molecules means that a standard herbicide dose cannot inhibit all of them. mdpi.com Enough functional enzyme remains for the plant to survive and reproduce. mdpi.com

This mechanism has been well-documented for glyphosate (B1671968) resistance, where weeds have been found with significantly increased copy numbers of the EPSPS gene. scirp.orgresearchgate.net For example, a resistant Amaranthus palmeri accession was found to have up to 87 times more copies of the EPSPS gene compared to a susceptible plant. scirp.org While more commonly associated with glyphosate, gene amplification is a recognized TSR mechanism that can contribute to resistance against other herbicides, including ALS inhibitors. nih.govmdpi.com

Amino Acid Substitutions in ALS Enzyme.

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal amount of the herbicide from reaching its target site. nih.govmdpi.com These mechanisms are generally more complex than TSR and can confer unpredictable cross-resistance to herbicides with different modes of action. nih.govmdpi.com

One of the most critical NTSR mechanisms is enhanced herbicide metabolism. cambridge.org Resistant plants can more rapidly detoxify the herbicide, converting it into non-toxic compounds before it can cause significant harm. mdpi.com This is often accomplished through the increased activity of broad-spectrum enzyme families, primarily cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). mdpi.comcambridge.orgresearchgate.net

Cytochrome P450s: These enzymes play a crucial role in the metabolism of many foreign compounds. mdpi.com In resistant weeds, certain P450 enzymes can recognize and break down herbicides. Studies have confirmed that P450-mediated metabolism is a key factor in resistance to sulfonylurea herbicides like nicosulfuron (B1678754) and mesosulfuron-methyl (B1676312) in various weed species. dntb.gov.uanih.gov The involvement of P450s can be experimentally demonstrated by using P450 inhibitors, such as malathion, which, when applied with the herbicide, can reverse the resistance and increase the herbicide's efficacy in the resistant population. nih.gov

Glutathione S-transferases (GSTs): This family of enzymes detoxifies herbicides by conjugating them with glutathione, which makes them more water-soluble and easier to sequester or transport. mdpi.com Enhanced GST activity has been linked to resistance to multiple herbicide groups. mdpi.comcambridge.org

Metabolism-based resistance is considered particularly threatening because it can confer resistance to multiple, chemically unrelated herbicides, complicating weed management strategies. mdpi.comcambridge.org

For a systemic herbicide like this compound to be effective, it must be absorbed by the plant (typically through the leaves or roots) and translocated to its sites of action in the growing tissues. herts.ac.uk Some resistant plants have evolved mechanisms to limit this process. nih.govresearchgate.net

Reduced Absorption: Changes in the composition or thickness of the leaf cuticle or other structural barriers can reduce the rate at which the herbicide penetrates the plant. nih.gov While considered a less common mechanism, reduced absorption has been documented in several weed species resistant to various herbicides. nih.gov For example, one study found that a resistant Poa annua population absorbed 32% less of a radiolabeled herbicide than the susceptible population. cambridge.org

Reduced Translocation: Once inside the plant, the herbicide must travel through the plant's vascular system (phloem) to reach the meristems where the ALS enzyme is most active. In some resistant biotypes, the herbicide's movement is impaired. nih.govnih.gov The herbicide may remain concentrated in the treated leaf, preventing a lethal dose from reaching the target sites throughout the plant. researchgate.net While this mechanism is well-documented for herbicides like glyphosate, it is considered less common for ALS inhibitors. mdpi.comresearchgate.net

Sequestration involves the plant actively moving the herbicide away from its target site and storing it in a location where it cannot cause harm, such as the cell vacuole. mdpi.commdpi.com This compartmentalization effectively prevents the herbicide from reaching the ALS enzyme located in the chloroplasts. frontiersin.org Because many herbicides need to reach specific organelles to be effective, rapid vacuolar sequestration can be a potent resistance mechanism. mdpi.comfrontiersin.org This process can be influenced by environmental factors; for instance, lower temperatures have been shown to reduce the efficiency of vacuole sequestration in some cases. frontiersin.org

Reduced Absorption and/or Translocation.

Case Studies of this compound Resistance in Weed Populations

The development of resistance to this compound has been documented in several weed species across different regions, often in agricultural systems with a history of intensive herbicide use. These cases highlight the adaptability of weeds and the challenges in chemical weed control.

Conyza canadensis (Horseweed): A significant case of multiple resistance was identified in a horseweed population (H-5) in Hungary. mdpi.compreprints.org This population demonstrated resistance not only to glyphosate but also to this compound. mdpi.com Laboratory studies confirmed this resistance, showing that the 50% inhibition (I₅₀) value for ALS enzyme activity in the resistant population was 63.3 times higher than in a susceptible population (H-6). mdpi.compreprints.org The dose required for 50% survival (LD₅₀) of the resistant population was 27.8 times greater than for the susceptible population. mdpi.com This was the first reported case in Europe of a C. canadensis population with multiple resistance to both glyphosate and this compound. mdpi.com

Lolium rigidum (Rigid Ryegrass): In Italy, populations of rigid ryegrass collected from vineyards and olive groves were found to be resistant to glyphosate. weedscience.orgweedscience.org Further investigation into their susceptibility to other herbicides revealed that while some populations could be controlled by this compound, others showed complex resistance patterns. weedscience.orgweedscience.orgresearchgate.net For example, one glyphosate-resistant population (pop. 332) showed lower susceptibility to the ACCase inhibitor fluazifop (B150276) but was controlled by this compound. weedscience.orgweedscience.org This indicates that resistance profiles can be highly specific, even within the same weed species. Field experiments in Spain on a glyphosate-resistant ryegrass biotype found that this compound, applied alone or mixed with glyphosate, was an effective control option that significantly reduced seed set in surviving plants. frontiersin.org

Poa annua (Annual Bluegrass): In Mississippi, USA, three populations of annual bluegrass from golf courses were confirmed to be resistant to the herbicide pronamide. cambridge.org Dose-response experiments also revealed instances of multiple resistance to ALS-inhibiting herbicides, including this compound. cambridge.org One specific population (SL-R) was identified as being resistant to ALS-inhibiting herbicides, which was later characterized by a target-site mutation (Trp-574-Leu). cambridge.org The evolution of resistance in turfgrass systems, where aesthetic quality demands high levels of weed control, presents a significant management challenge. msstate.edu

Alopecurus myosuroides (Black-grass): Black-grass is a major weed in European cereal production, and resistance to ALS inhibitors is widespread. cabidigitallibrary.orgnih.gov In France, resistance to a range of ALS inhibitors, including this compound, has been reported. r4p-inra.fr Studies on a resistant population from the Czech Republic found it to be 22 times less sensitive to an iodosulfuron plus mesosulfuron (B3052292) mixture than a susceptible population, with resistance conferred by a Pro-197 target-site mutation in the ALS gene. cabidigitallibrary.org Similarly, extensive surveys in the UK confirmed widespread resistance to mesosulfuron and iodosulfuron, with the Pro197 and Trp574 mutations being common mechanisms. nih.gov While these studies focus on other sulfonylureas, they are indicative of the cross-resistance that affects this compound as a member of the same chemical group.

Conyza sumatrensis (Sumatran Fleabane): In France, a biotype of Sumatran fleabane infesting vineyards was identified with multiple resistance to both glyphosate (Group 9) and several ALS inhibitors (Group 2), including this compound, iodosulfuron-methyl-Na, mesosulfuron-methyl, and penoxsulam. weedscience.org

Table 1: Documented Cases of this compound and ALS-Inhibitor Resistance

Strategies for Herbicide Resistance Management

To mitigate the development and spread of this compound resistance, a multi-faceted approach is necessary, integrating various weed control tactics. croplife.org.au Relying solely on a single herbicide or mode of action is an unsustainable practice that accelerates the evolution of resistant biotypes. epa.govcroplife.org.au

Integrated Weed Management (IWM) is a holistic strategy that combines different control methods to manage weed populations in a way that is economically viable, environmentally sound, and sustainable. mdpi.com The goal of IWM is to reduce the selection pressure exerted by any single tactic, particularly herbicides. hc-sc.gc.ca

Key components of an IWM program relevant to this compound use include:

Cultural Control: Practices such as crop rotation, using competitive crop varieties, and adjusting planting dates and densities can help suppress weed growth and reduce reliance on herbicides. hc-sc.gc.caepa.gov

Mechanical Control: Tillage or cultivation can be used to control emerged weeds before planting or to manage escapes within the growing season, preventing resistant weeds from setting seed. epa.govepa.gov

Biological Control: While less common for annual weed management in many systems, this can involve using weed-competitive crops or varieties. epa.gov

Prevention: The most effective long-term strategy is to prevent the introduction and spread of resistant weed seeds by cleaning tillage and harvesting equipment when moving between fields. hc-sc.gc.ca

A cornerstone of chemical resistance management is the rotation of herbicides with different modes of action (MOA). croplife.org.au this compound is a Group 2 herbicide (HRAC classification) that inhibits the ALS enzyme. agriculture.gov.ie To delay resistance, it is crucial to avoid the repeated use of Group 2 herbicides on the same weed population. epa.govhc-sc.gc.ca

Effective rotation strategies include:

Rotating the use of this compound with herbicides from different MOA groups within a single growing season or between seasons. croplife.org.auhc-sc.gc.ca

Using tank mixtures of this compound with a compatible herbicide from a different MOA group, provided both are effective against the target weeds. hc-sc.gc.caagriculture.gov.ie When tank-mixing, both herbicides should be applied at rates sufficient to control the target weed to prevent the selection of individuals with low-level resistance to one of the components. croplife.org.au

Early detection of resistant weed populations is vital for effective management. ncsu.edu Growers and land managers should regularly scout fields before and after herbicide applications to identify potential control failures. epa.govepa.gov

Indicators of possible herbicide resistance include:

The failure to control a weed species that is normally susceptible to this compound at the applied rate, especially when adjacent weeds of the same species are controlled. epa.govepa.gov

The appearance of a spreading patch of a single, uncontrolled weed species. epa.gov

The presence of surviving, healthy plants mixed among dead or dying individuals of the same species following an application. epa.gov

If resistance is suspected, immediate action should be taken to prevent the resistant plants from producing seeds. hc-sc.gc.ca This can involve mechanical removal or the application of a herbicide with a different mode of action. epa.gov Reporting suspected cases to local extension specialists or the manufacturer can also aid in tracking the spread of resistance. epa.gov

Confirming herbicide resistance and understanding its underlying cause can be achieved through molecular diagnostics. ncsu.edu These techniques identify the specific genetic basis of resistance, which is often a mutation in the gene encoding the herbicide's target protein. cambridge.org

For ALS inhibitors like this compound, resistance is frequently caused by target-site resistance (TSR) due to single nucleotide polymorphisms (SNPs) in the ALS gene. nih.gov Common mutations that confer resistance to sulfonylurea herbicides have been identified at specific amino acid positions, such as Proline-197 and Tryptophan-574. cabidigitallibrary.orgnih.gov

DNA Sequencing: Sequencing the ALS gene from suspected resistant plants can pinpoint these mutations. For instance, studies on resistant Alopecurus myosuroides confirmed that a substitution at the Pro-197 codon was a primary mechanism of resistance to sulfonylureas. cabidigitallibrary.orgnih.gov Similarly, a Trp-574-Leu mutation was identified in a this compound-resistant Poa annua population. cambridge.org

Enzyme Assays: In-vitro testing of the ALS enzyme's activity in the presence of the herbicide can quantify the level of resistance. A significantly higher herbicide concentration needed to inhibit the enzyme from a suspected resistant plant compared to a susceptible one confirms target-site resistance. mdpi.com

These diagnostic tools allow for the rapid confirmation of resistance, helping to inform management decisions and prevent the ineffective use of certain herbicides. hc-sc.gc.cancsu.edu

Table 2: Compound Names and PubChem CIDs

Analytical Methodologies and Residue Analysis

Extraction and Clean-up Techniques for Flazasulfuron and its Metabolites

Effective extraction and clean-up are paramount to isolate this compound and its metabolites from complex sample matrices, thereby minimizing interference and enhancing the accuracy of subsequent analyses. Various techniques have been developed and optimized for this purpose. researchgate.net

Solid Phase Extraction (SPE) is a widely utilized technique for the sample preparation and purification of this compound and its metabolites prior to chromatographic analysis. sigmaaldrich.com This method involves the isolation of one or more analytes from a liquid sample by extracting, partitioning, and/or adsorbing them onto a solid stationary phase. sigmaaldrich.com The choice of SPE sorbent and elution solvents is critical and depends on the physicochemical properties of the analytes and the sample matrix.

For instance, in the analysis of this compound residues in crops like grapes, citrus, and olives, a common method involves initial extraction with an acetonitrile (B52724)/water mixture. The resulting extract is then cleaned up using an Oasis Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. apvma.gov.au The this compound is subsequently eluted from the cartridge with water before analysis by HPLC. apvma.gov.au In another method for analyzing animal tissues, a C18 Sep-Pak cartridge is used for clean-up. apvma.gov.au For the determination of this compound and its metabolites in surface water, silica (B1680970) gel columns are employed for clean-up after solvent extraction. epa.gov The use of SPE is also noted in the analysis of sulfonylurea herbicides in water and grape samples, where Oasis HLB and C18 cartridges are used for off-line preconcentration and cleanup. researchgate.net

The versatility of SPE allows for different strategies, including "Bind-Elute SPE," where the analyte is captured by the sorbent, and "Interference Removal SPE," where matrix interferences are retained, and the analyte passes through. sigmaaldrich.com Automated SPE systems are also available, which can reduce sample preparation time and solvent usage. ca.govglsciences.com

Solid Phase Microextraction (SPME) is a rapid, solvent-free sample preparation technique that integrates sampling, isolation, and concentration into a single step. mdpi.commdpi.com It utilizes a fused-silica fiber coated with a polymeric stationary phase, which is exposed to the sample or its headspace. uwaterloo.ca Analytes partition from the sample matrix to the fiber coating. uwaterloo.ca This method is known for its simplicity, sensitivity, and compatibility with field applications. uwaterloo.ca While various methods like SPE, SFE, and MSPD have been described for the determination of sulfonylurea herbicides, SPME is also a recognized technique. researchgate.net The fiber can be directly introduced into the injection port of a gas chromatograph or desorbed into a solvent for analysis by high-performance liquid chromatography (HPLC). uwaterloo.ca

Supercritical Fluid Extraction (SFE) is an advanced extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. shimadzu.com Supercritical fluids exhibit properties of both liquids and gases, allowing for high solubility and efficient penetration into sample matrices. shimadzu.commdpi.com SFE is considered a "green" technology due to the reduced use of organic solvents. shimadzu.commdpi.com The technique can be automated and is suitable for extracting analytes from solid samples. shimadzu.com The extracted material is typically collected in a trap column and then eluted with a small amount of organic solvent for subsequent analysis by methods such as HPLC or GC. shimadzu.com While specific applications of SFE for this compound are not extensively detailed in the provided context, it is mentioned as a technique used for the determination of sulfonylurea herbicides. researchgate.net

Matrix Solid-Phase Dispersion (MSPD) is a sample preparation technique that combines extraction and clean-up into a single, efficient process. mdpi.com It is particularly useful for solid, semi-solid, and viscous samples. mdpi.com In MSPD, the sample is blended with a solid support (dispersant), such as silica or C18, which disrupts the sample matrix and disperses the components over the surface of the support material. mdpi.commdpi.com This mixture is then packed into a column, and the analytes of interest are selectively eluted with appropriate solvents. mdpi.com MSPD offers several advantages, including high recovery rates, reduced solvent consumption, and shorter preparation times compared to classical methods. mdpi.com It has been successfully applied to the analysis of various contaminants, including pesticides, in complex matrices. mdpi.comd-nb.info The technique has been noted for the determination of sulfonylurea herbicides in various samples. researchgate.net

Supercritical Fluid Extraction (SFE).

Chromatographic and Spectroscopic Quantification Methods

Following extraction and clean-up, the quantification of this compound is predominantly achieved through chromatographic techniques coupled with spectroscopic detectors. These methods provide the necessary selectivity and sensitivity for accurate determination in complex matrices.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-VIS) detection is a robust and widely adopted method for the determination of this compound. fao.orgfao.org This technique separates this compound from other components in the sample extract based on its partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. fao.orgcipac.org

A common method involves isocratic reversed-phase HPLC on an ODS (octadecylsilyl) column with UV detection at a wavelength of 260 nm. fao.orgfao.orgcipac.org Quantification is achieved through external standard calibration, where the peak area or height of this compound in the sample is compared to that of standard solutions of known concentrations. fao.orgcipac.org The identity of the this compound peak is confirmed by comparing its retention time and UV spectrum with that of a reference standard. fao.orgfao.org

The mobile phase composition is a critical parameter. A typical mobile phase consists of a mixture of water (often acidified with acetic acid) and acetonitrile. cipac.org For example, a mobile phase of water (0.05% acetic acid) and acetonitrile in a 45:55 (v/v) ratio has been reported. cipac.org The column temperature is also controlled, for instance, at 40°C, to ensure reproducible retention times. cipac.org

This HPLC-UV method has been validated for the analysis of this compound in technical materials and formulations, with a limit of quantification (LOQ) often set at 0.01 mg/kg in various commodities. apvma.gov.au In some studies for simultaneous determination of multiple sulfonylurea herbicides, the detection limit for this compound by HPLC-UV was found to be 0.02 µg/ml. researchgate.net

Table 1: HPLC-UV Method Parameters for this compound Analysis

| Parameter | Typical Condition | Source(s) |

|---|---|---|

| Column | Reversed-phase ODS (C18) | fao.org, fao.org, cipac.org |

| Mobile Phase | Water (0.05% acetic acid):Acetonitrile (45:55, v/v) | cipac.org |

| Detection | UV at 260 nm | fao.org, fao.org, cipac.org |

| Quantification | External standard calibration | fao.org, cipac.org |

| Column Temperature | 40°C | cipac.org |

| Injection Volume | 10 µL | cipac.org |

| Retention Time | Approximately 6 min | cipac.org |

| Limit of Quantification (LOQ) | 0.01 mg/kg (in commodities) | apvma.gov.au |

| Detection Limit | 0.02 µg/ml (in multi-residue method) | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary method for the analysis of this compound and its metabolites. This technique offers high sensitivity and selectivity, making it suitable for detecting low residue levels in complex samples.

The general procedure involves extracting this compound from the sample matrix, followed by cleanup and analysis by LC-MS/MS. For instance, in plant commodities like grapes, citrus, and olives, residues are extracted using an acetonitrile/water mixture. The extract is then purified using solid-phase extraction (SPE) with an Oasis Hydrophilic-Lipophilic Balance (HLB) cartridge. The final analysis is performed by HPLC with positive-ion electrospray ionization (ESI) tandem mass spectrometry. apvma.gov.au

For soil samples, a method has been established where this compound and its metabolites are extracted with acetonitrile and water. The extract is concentrated, and the residues are dissolved in water and then extracted with methylene (B1212753) chloride. After further concentration, the sample is reconstituted in acetonitrile and analyzed by LC-MS/MS. epa.gov This method can also be applied to the determination of this compound and its metabolites in surface water. epa.gov

The LC-MS/MS method is also utilized for setting tolerance levels in various agricultural products. For example, it was the chosen method to evaluate and measure this compound residues in a petition to establish a tolerance for avocados at 0.01 ppm. federalregister.gov

A comparison of ionization techniques showed that while some pesticides produce no signal in atmospheric pressure chemical ionization (APCI), this compound can be detected, although electrospray ionization (ESI) is more commonly used. nih.gov

Table 1: LC-MS/MS Method Parameters for this compound Analysis in Soil. epa.gov

| Parameter | Value |

| HPLC System | Shimadzu LC-10AD with SCL-10A Controller |

| Autosampler | Perkin Elmer PE-200 |

| Mass Spectrometer | Sciex API3000 LC/MS/MS |

| Analytical Column | Phenomenex Prodigy 5 µ ODS (250 mm x 4.60 mm id) |

| Mobile Phase A | 0.1% Acetic Acid in Acetonitrile |

| Mobile Phase B | 0.1% Acetic Acid in Water |

| Ionization Mode | Ionspray (4000 V) |

| Temperature | 500 °C |

| Limit of Quantitation (LOQ) | 0.00250 µg/g (ppm) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool for identifying and quantifying organic compounds. measurlabs.comwikipedia.org For certain pesticides, especially those that are volatile or can be made volatile through derivatization, GC-MS is a preferred method. measurlabs.com A study detailed a method for the simultaneous analysis of 31 pesticides from various chemical classes, including this compound, using GC-MS after a derivatization step with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MtBSTFA). nih.gov This approach is particularly useful for analyzing atmospheric samples collected on passive samplers. nih.gov

While LC-based methods are more common for sulfonylurea herbicides due to their low volatility and thermal instability, GC-MS can be employed, often requiring a derivatization step to improve volatility and thermal stability. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the molecular structure of organic compounds. measurlabs.comwikipedia.org It provides detailed information about the arrangement of atoms and functional groups within a molecule. measurlabs.comfilab.fr While primarily a qualitative tool for structure elucidation, quantitative NMR (qNMR) is also used for purity assessment and concentration determination of analytical standards. eurl-pesticides.eu For this compound, NMR is available as an identity test, complementing chromatographic methods. fao.org Digital reference materials for this compound are available on platforms like ChemisTwin® for NMR, which can be used for sample identity confirmation and quantification. sigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. libretexts.orgbruker.com An IR spectrum provides a "chemical fingerprint" of a substance, making it useful for identification purposes. bruker.com Like NMR, IR spectroscopy is listed as an available method for the identity testing of this compound. fao.org The technique can distinguish between different types of amides based on the number and position of N-H stretching peaks, which is relevant to the sulfonylurea structure of this compound. spectroscopyonline.com

Validation of Analytical Methods

The validation of analytical methods is essential to ensure their reliability, accuracy, and precision for their intended purpose. For this compound, analytical methods have been validated for various matrices including crops, animal-derived foodstuffs, soil, and water. apvma.gov.auanses.fr

Validation typically involves assessing parameters such as:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. epa.gov

Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively. For this compound in plant commodities, a typical LOQ is 0.01 mg/kg, with an LOD of 0.005 mg/kg. apvma.gov.au In soil, the LOQ for an LC-MS/MS method was reported as 0.00250 µg/g. epa.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy and Precision (Repeatability and Reproducibility): Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies on fortified samples. Precision measures the degree of agreement among a series of individual measurements. Recoveries from fortified samples for this compound methods have been found to be within acceptable limits. apvma.gov.au

Stability: The stability of the analyte in the sample matrix under specific storage conditions. Studies have shown that this compound and its metabolite DTPU are stable in frozen storage (-18°C or -20°C) for extended periods (e.g., up to 180 days in citrus fruit and at least 12 months in apples and olives). apvma.gov.au

Collaborative studies have also been conducted to validate methods, such as the high-performance liquid chromatographic (HPLC) assay for this compound in technical material and formulated products, which was validated through a CIPAC collaborative study. cipac.org

Residue Monitoring in Environmental Samples and Agricultural Commodities

Regular monitoring of this compound residues in the environment and in food is necessary to ensure compliance with regulatory limits. hpc-standards.com Analytical methods are available for the determination of this compound residues in soil, water (surface and drinking), air, plants, and animal-derived foodstuffs. anses.fr

In environmental monitoring, for instance, the behavior of this compound in soil amended with organic wastes has been studied. The addition of organic matter was found to decrease the concentration of this compound in leachates, indicating that organic amendments can be a good environmental practice to reduce potential groundwater contamination. researchgate.net

Residues in Plant Commodities

Numerous studies have focused on the analysis of this compound residues in various plant commodities. Validated analytical methods, primarily LC-MS/MS and HPLC-UV, are used to determine parent this compound residues in crops like grapes, citrus fruits, and olives. apvma.gov.au